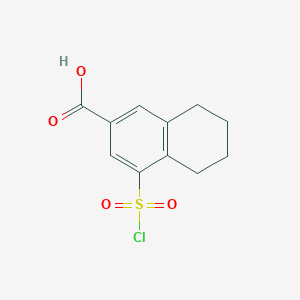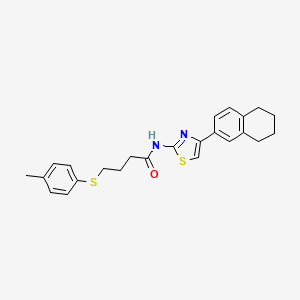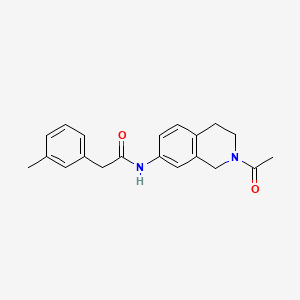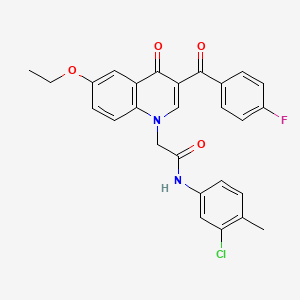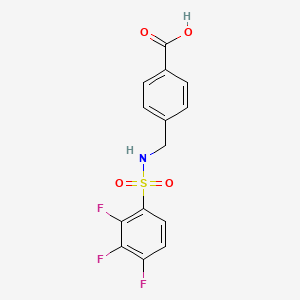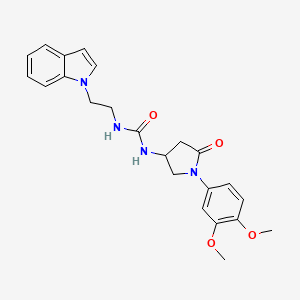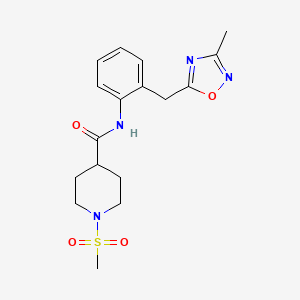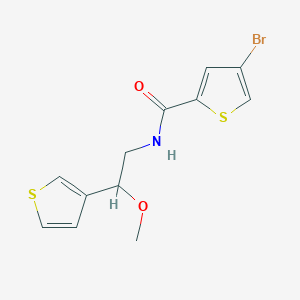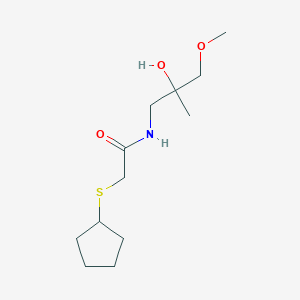
2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a cyclopentylthio group, a hydroxy group, a methoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide typically involves multiple steps:
-
Formation of the Cyclopentylthio Group: : This step involves the introduction of a cyclopentylthio group to a suitable precursor. This can be achieved through a nucleophilic substitution reaction where a cyclopentylthiol reacts with a halogenated compound.
-
Introduction of the Acetamide Group: : The acetamide group can be introduced through an acylation reaction. This involves reacting an amine with an acyl chloride or anhydride to form the acetamide.
-
Addition of Hydroxy and Methoxy Groups: : The hydroxy and methoxy groups can be introduced through hydroxylation and methylation reactions, respectively. These reactions typically require specific catalysts and conditions to ensure selective addition to the desired positions on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like hydroxide ions (OH-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkyl halides, hydroxide ions (OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide has several applications in scientific research:
-
Chemistry: : The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for study.
-
Biology: : It may be used in studies of enzyme interactions and metabolic pathways, particularly those involving sulfur-containing compounds.
-
Medicine: : The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases that involve oxidative stress or inflammation.
-
Industry: : It can be used in the development of new materials, such as polymers or coatings, that require specific chemical properties.
Mechanism of Action
The mechanism by which 2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to changes in cellular processes.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, or sulfur metabolism, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
- This compound analogs
- Other sulfur-containing acetamides
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-12(15,9-16-2)8-13-11(14)7-17-10-5-3-4-6-10/h10,15H,3-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAIGGOKGVVRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
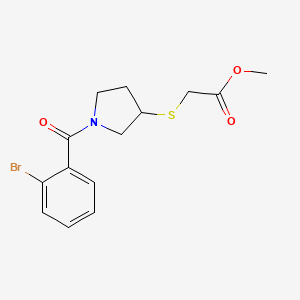
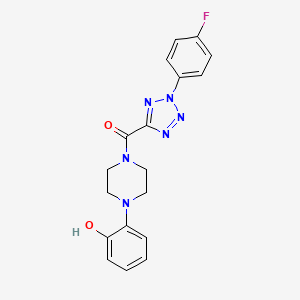
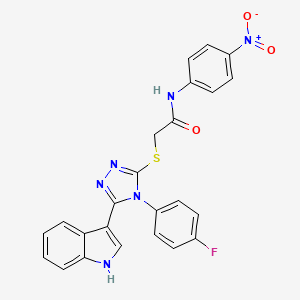
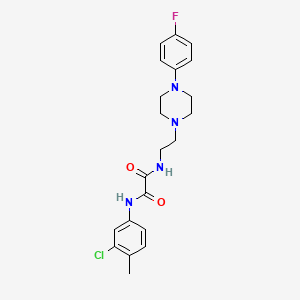
![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)
![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)
